Bms 182874 hydrochloride
Description
BMS 182874 hydrochloride is a potent, orally active, and highly selective non-peptide endothelin receptor antagonist targeting the ETA subtype. It exhibits a Ki value of 48 nM for ETA receptors and demonstrates >1,000-fold selectivity over ETB receptors . Its pharmacological profile includes inhibition of endothelin-1 (ET-1)-induced vasoconstriction and blood pressure elevation in rodent models. In a hypertensive rat model, oral administration of BMS 182874 (100 mg/kg) reduced arterial pressure by 25%, with effects sustained for up to 24 hours . The compound also inhibits ET-1-induced contractions in murine colonic longitudinal muscle . Its solubility in DMSO is 55 mg/mL (159.23 mM), facilitating experimental use .
Properties
IUPAC Name |
5-(dimethylamino)-N-(3,4-dimethyl-1,2-oxazol-5-yl)naphthalene-1-sulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S.ClH/c1-11-12(2)18-23-17(11)19-24(21,22)16-10-6-7-13-14(16)8-5-9-15(13)20(3)4;/h5-10,19H,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZFRNZGYDOBAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Key Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 381.88 g/mol | |
| Solubility (DMSO) | 100 mM | |
| Purity (HPLC) | ≥98% | |
| Storage Conditions | Room temperature (RT) | |
| CAS Number | 1215703-04-0 |
Purification Methods :
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Column Chromatography : Silica gel with gradient elution (ethyl acetate/hexane).
Formulation Strategies for In Vivo Studies
This compound is orally bioavailable, necessitating stable formulations for preclinical studies.
Table 2: In Vivo Formulation Protocol
| Component | Volume (μL) | Role |
|---|---|---|
| DMSO Master Liquid | Variable | Primary solvent |
| PEG 300 | 30% | Co-solvent |
| Tween 80 | 10% | Surfactant |
| ddH<sub>2</sub>O | 60% | Aqueous phase |
Procedure :
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Dissolve this compound in DMSO at 5 mg/mL (warming to 37°C if necessary).
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Sequentially add PEG 300, Tween 80, and water with vortex mixing.
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Centrifuge to remove particulates; administer orally at 100 μM/kg.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC) :
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Column : C18 reverse-phase (250 × 4.6 mm, 5 μm).
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Mobile Phase : Acetonitrile/0.1% trifluoroacetic acid (70:30).
Nuclear Magnetic Resonance (NMR) :
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<sup>1</sup>H NMR (DMSO-<i>d</i><sub>6</sub>) : δ 8.45 (s, 1H, NH), 8.12–7.98 (m, 4H, naphthalene), 2.98 (s, 6H, N(CH<sub>3</sub>)<sub>2</sub>), 2.35 (s, 3H, isoxazole-CH<sub>3</sub>).
Challenges and Optimization
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Sulfonamide Stability : Hydrolytic degradation under acidic conditions necessitates anhydrous reaction environments.
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Salt Formation : Excess HCl leads to hygroscopicity; controlled gas introduction ensures stoichiometric conversion.
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Scalability : Batch sizes >100 g require optimized cooling rates during crystallization to prevent oiling out .
Chemical Reactions Analysis
BMS 182874 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Scientific Research Applications
BMS 182874 hydrochloride is widely used in scientific research due to its selective antagonism of endothelin ETA receptors. Some of its applications include:
Chemistry: Used to study the chemical properties and reactions of endothelin receptor antagonists.
Biology: Employed in cellular studies to understand the role of endothelin receptors in various biological processes.
Medicine: Investigated for its potential therapeutic effects in conditions related to endothelin receptor activity, such as hypertension and cardiovascular diseases.
Industry: Utilized in the development of new drugs targeting endothelin receptors.
Mechanism of Action
BMS 182874 hydrochloride exerts its effects by selectively binding to endothelin ETA receptors, thereby inhibiting the action of endothelin-1, a potent vasoconstrictor. This inhibition leads to a reduction in vascular resistance and blood pressure. The compound’s high selectivity for ETA receptors over ETB receptors makes it a valuable tool for studying the specific pathways and effects mediated by ETA receptors .
Comparison with Similar Compounds
Pharmacological Profiles
Selectivity and Mechanism
- BMS 182874 stands out for its exceptional ETA selectivity (>1,000-fold), minimizing off-target ETB effects, which are associated with adverse outcomes like fluid retention .
- Bosentan and SB 209670 are non-selective, limiting their use in conditions requiring precise ETA blockade.
- BQ-788 is ETB-specific, making it a tool compound for studying ETB-mediated pathways but irrelevant for ETA-driven hypertension.
In Vivo Efficacy
- BMS 182874’s oral activity and sustained blood pressure reduction contrast with SB 209670, which requires intravenous administration .
- FR 139317 shows context-dependent effects: it fails to modulate ET-1 potency in normotensive rats but reverses ET-1 hypersensitivity in hypoxic pulmonary vessels .
Biological Activity
BMS 182874 hydrochloride is a potent and selective non-peptide antagonist of the endothelin A (ET-A) receptor. Its biological activity has been extensively studied, particularly concerning its role in various cellular processes and potential therapeutic applications. This article summarizes the compound's pharmacological properties, mechanisms of action, and findings from relevant research studies.
Overview of this compound
- Chemical Structure : this compound is characterized by the molecular formula C₁₇H₁₉N₃O₃S·HCl, with a molecular weight of approximately 367.88 g/mol.
- CAS Number : 1215703-04-0.
BMS 182874 acts primarily as a competitive antagonist at the ET-A receptors, exhibiting over 1000-fold selectivity for ET-A over ET-B receptors. This selectivity is crucial for its application in research and potential therapeutic uses, particularly in conditions where endothelin signaling is implicated.
Key Mechanisms:
- Calcium Mobilization Inhibition : BMS 182874 inhibits endothelin-1 (ET-1) induced calcium mobilization in various cell types. The inhibition constant (K_i) for ET-A receptors is reported at approximately 48 nM in CHO cells and 61 nM in rat vascular smooth muscle cells .
- Inhibition of Inositol Phosphate Accumulation : The compound also suppresses ET-1-stimulated inositol phosphate accumulation, indicating its role in intracellular signaling pathways related to vascular smooth muscle contraction .
Pharmacokinetics
BMS 182874 demonstrates excellent oral bioavailability, reported to be nearly 100% , which suggests minimal first-pass metabolism. This characteristic makes it suitable for oral administration in both experimental and potential clinical settings .
In Vitro Studies
- BMS 182874 has been shown to effectively inhibit ET-A receptor-mediated responses in vitro, including:
In Vivo Studies
- Studies involving hyperlipidemic hamsters indicated that treatment with BMS 182874 resulted in decreased fatty streak formation by reducing macrophage-foam cell numbers and sizes, suggesting a protective cardiovascular effect .
Comparative Analysis with Similar Compounds
| Compound | Type | Selectivity | K_i (nM) | Oral Bioavailability |
|---|---|---|---|---|
| BMS 182874 | Non-peptide antagonist | >1000-fold for ET-A over ET-B | 48 (CHO), 61 (VSM) | ~100% |
| Bosentan | Dual antagonist | Moderate | Varies | Moderate |
| Ambrisentan | Selective antagonist | High | Varies | High |
| Macitentan | Dual antagonist | Moderate | Varies | High |
Case Studies
- Hypertension Management : In a study examining the effects of BMS 182874 on hypertensive models, it was found to significantly lower blood pressure through its antagonistic action on ET-A receptors, supporting its potential use in treating hypertension .
- Vascular Remodeling : Research indicated that BMS 182874 could mitigate vascular remodeling associated with chronic diseases by inhibiting smooth muscle cell proliferation mediated by endothelin signaling pathways .
Q & A
Q. What is the mechanism of action of BMS 182874 hydrochloride as an endothelin receptor antagonist, and how can its selectivity for ETA over ETB receptors be experimentally validated?
this compound is a non-peptide, competitive antagonist of the endothelin ETA receptor. Its selectivity is demonstrated by a 1,000-fold higher affinity for ETA (Ki = 48 nM) compared to ETB receptors . Methodologically, selectivity can be validated using:
Q. What in vivo models are appropriate for studying the antihypertensive effects of this compound?
BMS 182874 is validated in:
- DOCA-salt hypertensive rats : Oral administration reduces arterial pressure, making it a model for studying salt-sensitive hypertension .
- Chronic hypoxia-induced pulmonary hypertension : Used to assess receptor-specific vascular remodeling by comparing ETA/ETB-mediated responses in control vs. hypoxic rats .
Q. How should researchers quantify the potency of this compound in functional assays?
Potency is determined via:
- pEC50/pKb values : Measure agonist concentration-response curves (e.g., ET-1-induced vasoconstriction) before and after antagonist application. For example, BMS 182874 increased the potency of ET-1 in control rat pulmonary arteries (pEC50 shift) but not in hypoxic models .
- In vivo blood pressure monitoring : Use telemetry or tail-cuff systems in hypertensive models to correlate dosage with arterial pressure reduction .
Advanced Research Questions
Q. How can researchers design experiments to address contradictory data on BMS 182874’s receptor antagonism in different disease models?
Discrepancies in receptor effects (e.g., increased ET-1 potency in control rats vs. no effect in hypoxic rats ) require:
- Model stratification : Compare receptor density (via qPCR/Western blot) and coupling efficiency (e.g., G-protein activity assays) across disease states.
- Dose-response refinement : Test higher antagonist concentrations (e.g., 10 μM BMS 182874 + 1 μM BQ-788) to unmask ETB-mediated effects in hypoxic vessels .
Q. What methodological approaches resolve discrepancies in reported Ki/IC50 values for this compound?
Variations in potency values (e.g., Ki = 48 nM vs. 0.055 μM ) may arise from:
Q. How do endothelin receptor interactions change in pulmonary hypertension, and how should this guide experimental design?
In chronic hypoxia, ETA receptor dominance increases, altering antagonist efficacy. Researchers should:
Q. What are the implications of combining BMS 182874 with dual ETA/ETB antagonists (e.g., bosentan) in experimental models?
Co-administration studies reveal:
Q. What translational challenges arise when extrapolating preclinical data on BMS 182874 to human studies?
Key considerations include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
